N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
Description
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] propan-2-yl carbonate |
InChI |
InChI=1S/C15H17N3O4/c1-10(2)21-15(19)22-18-13(16)9-20-12-7-3-5-11-6-4-8-17-14(11)12/h3-8,10H,9H2,1-2H3,(H2,16,18) |
InChI Key |
FHVFWSVODRIDHZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CC(C)OC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinolin-8-yloxy Acetic Acid: This step involves the reaction of quinoline with chloroacetic acid in the presence of a base to form quinolin-8-yloxy acetic acid.
Conversion to Ethyl Ester: The quinolin-8-yloxy acetic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Formation of Acetimidamide: The ethyl ester is then reacted with an appropriate amine to form the acetimidamide derivative.
Introduction of Isopropoxycarbonyl Group: Finally, the acetimidamide derivative is treated with isopropyl chloroformate to introduce the isopropoxycarbonyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Functional Group Reactivity Analysis
The compound contains three key functional groups:
-
Quinolin-8-yloxy group : Quinoline derivatives are known for electrophilic substitution reactions (e.g., nitration, sulfonation) at electron-rich positions. The oxygen atom in the 8-position may participate in hydrogen bonding or nucleophilic interactions .
-
Acetimidamide group : Imidamide groups (–N–C(=NH)–O–) typically undergo hydrolysis to form amides or react with electrophiles. The presence of the isopropoxycarbonyloxy substituent may stabilize the amidine via steric or electronic effects.
-
Isopropoxycarbonyloxy group : This ester-like group is prone to hydrolysis under acidic or basic conditions, yielding isopropyl alcohol, carbon dioxide, and the corresponding acid derivative .
Hypothetical Reaction Pathways
While no experimental data exists for this compound, the following reactions are plausible based on its functional groups:
2.1. Hydrolysis Reactions
-
Acidic Conditions :
The isopropoxycarbonyloxy group may hydrolyze to release CO₂ and isopropanol, forming 2-(quinolin-8-yloxy)acetimidic acid as an intermediate. Further hydrolysis of the acetimidamide could yield 2-(quinolin-8-yloxy)acetic acid . -
Basic Conditions :
Base-catalyzed saponification of the ester group would produce a carboxylate salt. The amidine might remain intact but could participate in condensation reactions with aldehydes or ketones .
2.2. Nucleophilic Substitution
The quinoline oxygen could act as a leaving group in nucleophilic aromatic substitution (NAS) reactions. For example:
-
Reaction with amines or thiols at elevated temperatures to form 8-aminoquinoline or 8-thioquinoline derivatives .
2.3. Coordination Chemistry
The quinoline nitrogen and oxygen atoms may chelate metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes analogous to oxyquinoline (8-hydroxyquinoline), which is widely used as a ligand .
Comparative Data from Analogous Compounds
Research Gaps and Recommendations
The absence of direct studies on N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide highlights the need for targeted experimental investigations. Proposed studies include:
-
Kinetic Studies : Monitor hydrolysis rates under varying pH conditions.
-
Spectroscopic Characterization : Use NMR and IR to track functional group transformations.
-
Synthetic Applications : Explore its use as a ligand in catalysis or as a precursor for bioactive molecules.
Scientific Research Applications
Medicinal Chemistry
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide exhibits promising pharmacological properties that make it a candidate for drug development. Its structural similarity to other quinoline derivatives, known for their biological activities, suggests potential therapeutic applications.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains. This antimicrobial activity is crucial in developing new antibiotics to combat antibiotic resistance.
Anticancer Properties
Studies have shown that quinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells. The introduction of the acetimidamide functional group may enhance these properties by improving the compound's interaction with cellular targets involved in cancer progression.
Agricultural Applications
The compound's potential extends to agricultural chemistry, where it can be utilized as a pesticide or herbicide. Its efficacy in controlling pests and diseases in crops can contribute to sustainable agricultural practices.
Pest Control
Research suggests that compounds with similar structures can act as effective insecticides. The application of this compound could lead to the development of new pest control agents that are less harmful to beneficial insects and the environment.
Herbicide Development
The compound may also be explored for its herbicidal properties. By targeting specific biochemical pathways in plants, it could offer a selective approach to weed management, reducing the reliance on broad-spectrum herbicides.
Materials Science
In materials science, this compound can be investigated for its potential use in the synthesis of novel materials, particularly those requiring specific chemical functionalities.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability or chemical resistance. Research into polymer composites containing quinoline derivatives may lead to innovative applications in coatings and packaging materials.
Nanotechnology
The unique properties of quinoline derivatives make them suitable candidates for nanotechnology applications, particularly in drug delivery systems where controlled release and targeted delivery are essential.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of quinoline derivatives:
Mechanism of Action
The mechanism of action of N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and synthesis references:
Structural and Functional Analysis
Core Modifications: The quinolin-8-yloxy moiety is conserved across analogs, suggesting its critical role in binding to biological targets (e.g., enzymes or parasites) . The acetimidamide group in the target compound distinguishes it from analogs like N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (acetamide backbone).
Prodrug Potential: The isopropoxycarbonyloxy group mirrors the prodrug design of TDF, which is enzymatically cleaved in vivo to release the active drug . This modification likely improves the target compound’s oral absorption compared to non-esterified analogs.
Enzyme Inhibition: Quinoline-oxadiazole hybrids exhibit α-glucosidase inhibition, a therapeutic target for diabetes. The acetimidamide group in the target compound could modulate enzyme binding kinetics .
Synthetic Routes: The synthesis of ethyl 2-(quinolin-8-yloxy)acetate (a common intermediate) involves O-alkylation of 8-hydroxyquinoline with ethyl chloroacetate . The target compound may follow a similar pathway, substituting chloroacetate with isopropoxycarbonyl chloride to introduce the prodrug moiety.
Pharmacokinetic Considerations
- Metabolic Stability : Esterase-mediated cleavage of the isopropoxycarbonyloxy group (as in TDF) may dictate the compound’s activation rate and duration of action .
Biological Activity
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential as an anticancer agent.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 287.31 g/mol. Its structure includes a quinoline moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Syk Kinase Inhibition : It has been reported to exhibit Syk-inhibitory activity, which is crucial in modulating immune responses and has implications in cancer therapy .
- Antimicrobial Activity : The quinoline derivatives have shown promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The mechanism involves the inhibition of bacterial cell division proteins .
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit varying levels of cytotoxicity against cancer cell lines. The following table summarizes the IC50 values for different derivatives:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (P53+/+) | 0.28 - 13.85 |
| HCT116 (P53−/−) | 0.27 - 12.15 | |
| Dichloro-8-hydroxyquinoline | HCT116 (P53+/+) | 0.73 - 10.48 |
| HCT116 (P53−/−) | 0.54 - 15.30 |
These results suggest that the presence of strong electron-withdrawing groups enhances anticancer activity.
Antimicrobial Activity
The antimicrobial efficacy was evaluated through minimum inhibitory concentration (MIC) assays:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 - 16 |
| Enterococcus faecalis | 8 - 32 |
| Escherichia coli | >32 |
The compound demonstrated significant antibacterial activity compared to standard antibiotics like ciprofloxacin, indicating its potential as a broad-spectrum antimicrobial agent .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
- In Vitro Studies : A study conducted on multiple cancer cell lines showed that compounds with hydroxyl or acyloxy groups at position 8 of the quinolone moiety exhibited moderate to high cytotoxicity, with IC50 values indicating significant potential for further development .
- In Vivo Studies : Animal models treated with quinoline derivatives showed reduced tumor growth rates compared to controls, suggesting that these compounds could be developed into effective anticancer therapies.
- Combination Therapies : Research indicates that using this compound in combination with existing chemotherapeutic agents enhances overall efficacy and reduces resistance in cancer cells.
Q & A
Q. What are the standard synthetic routes for N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Step 1 : Substitution reactions under alkaline conditions (e.g., using Na₂CO₃ or K₂CO₃) to introduce the quinolin-8-yloxy moiety .
- Step 2 : Condensation with isopropoxycarbonyloxy groups using activating agents (e.g., acetic acid or DCC) under reflux in ethanol .
- Critical Parameters : Reaction time (18–20 hours for reflux), solvent purity, and stoichiometric control to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming structural integrity. For example, quinoline protons appear as distinct doublets (δ 7.16–8.90 ppm), and acetimidamide groups show characteristic peaks near δ 2.14–3.55 ppm .
- X-ray Crystallography : Resolves dihedral angles (e.g., 87.19° between quinoline and benzene rings) and hydrogen-bonding networks (O–H⋯N/O interactions) .
- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]+ at m/z 347) .
Q. What safety precautions are recommended when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- PPE : Nitrile gloves, safety goggles, and lab coats. Gloves must be inspected for integrity before use .
- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .
Advanced Research Questions
Q. How can researchers design molecular hybrids incorporating this compound for biological activity studies?
- Methodological Answer :
- Hybrid Design : Combine the quinolin-8-yloxy core with bioactive moieties (e.g., cinnamates) via hydrazide linkers. Example: React 2-(quinolin-8-yloxy)acetohydrazide with ethyl cinnamate derivatives in ethanol/acetic acid under reflux .
- Activity Screening : Use cytotoxicity assays (e.g., MTT) to evaluate hybrid efficacy against cancer cell lines .
Q. What strategies resolve contradictions in spectroscopic data for quinolin-8-yloxy derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR and X-ray data. For instance, discrepancies in proton assignments can be resolved by correlating coupling constants (e.g., J = 8.4 Hz for aromatic protons) with crystallographic bond distances .
- Computational Modeling : Density Functional Theory (DFT) calculates bond critical points (BCPs) to reconcile experimental vs. theoretical electron density maps .
Q. How does the crystal structure inform the compound's reactivity and interaction potential?
- Methodological Answer :
- Hydrogen Bonding : Crystal packing (e.g., O–H⋯N bonds in monohydrate forms) suggests solvation stability and potential binding sites for coordination chemistry .
- Dihedral Angles : A near-perpendicular arrangement (87.19°) between quinoline and substituent rings may sterically hinder electrophilic attacks, guiding functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
